molecular formula C13H11BrN2O3 B11476487 4-(4-bromophenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

4-(4-bromophenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B11476487
M. Wt: 323.14 g/mol
InChI Key: OJUQIHOOTDMJEN-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that features a fused furo-pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with a suitable pyrimidine derivative in the presence of a base and a solvent such as dimethylformamide (DMF). The reaction mixture is then heated to promote cyclization, forming the desired furo-pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(4-bromophenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-bromophenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is unique due to its fused furo-pyrimidine ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H11BrN2O3

Molecular Weight

323.14 g/mol

IUPAC Name

4-(4-bromophenyl)-1-methyl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C13H11BrN2O3/c1-16-9-6-19-12(17)10(9)11(15-13(16)18)7-2-4-8(14)5-3-7/h2-5,11H,6H2,1H3,(H,15,18)

InChI Key

OJUQIHOOTDMJEN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)Br)C(=O)OC2

Origin of Product

United States

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